
Decanoyl chloride, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoyl chloride, 2-methyl-: is an organic compound with the molecular formula C11H21ClO. It is a derivative of decanoic acid, where the hydrogen atom of the carboxyl group is replaced by a chlorine atom. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of various esters and amides.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decanoyl chloride, 2-methyl- can be synthesized through the reaction of 2-methyldecanoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.
Industrial Production Methods: In an industrial setting, the production of 2-methyldecanoyl chloride involves the continuous flow of 2-methyldecanoic acid and thionyl chloride through a reactor. The reaction is carried out at elevated temperatures to ensure complete conversion. The resulting product is then purified through distillation to obtain high-purity 2-methyldecanoyl chloride.
Chemical Reactions Analysis
Types of Reactions: Decanoyl chloride, 2-methyl- undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the acyl chloride reacts with nucleophiles such as alcohols, amines, or water to form esters, amides, or carboxylic acids, respectively.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, 2-methyldecanoyl chloride hydrolyzes to form 2-methyldecanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Alcohols: React with 2-methyldecanoyl chloride to form esters under acidic or basic conditions.
Amines: React to form amides, often in the presence of a base to neutralize the hydrochloric acid formed.
Water: Hydrolyzes the acyl chloride to the corresponding carboxylic acid.
Major Products Formed:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carboxylic Acids: Formed from hydrolysis.
Scientific Research Applications
Decanoyl chloride, 2-methyl- is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of esters and amides, which are important in pharmaceuticals and agrochemicals.
Material Science: Used in the modification of surfaces and the synthesis of polymers.
Biological Studies: Employed in the synthesis of biologically active molecules for research in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-methyldecanoyl chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon of the acyl chloride is electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product.
Comparison with Similar Compounds
Decanoyl chloride: Similar in structure but lacks the methyl group at the second position.
2-Methylundecanoyl chloride: Similar but has an additional carbon in the alkyl chain.
2-Methylhexanoyl chloride: Similar but has a shorter alkyl chain.
Uniqueness: Decanoyl chloride, 2-methyl- is unique due to the presence of the methyl group at the second position, which can influence its reactivity and the properties of the compounds derived from it. This structural feature can lead to differences in steric hindrance and electronic effects compared to its analogs.
Properties
CAS No. |
67657-55-0 |
---|---|
Molecular Formula |
C11H21ClO |
Molecular Weight |
204.73 g/mol |
IUPAC Name |
2-methyldecanoyl chloride |
InChI |
InChI=1S/C11H21ClO/c1-3-4-5-6-7-8-9-10(2)11(12)13/h10H,3-9H2,1-2H3 |
InChI Key |
PGVQYOFKBIIVSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)C(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.